molecular formula C13H13F6NO3 B13349790 N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide

Cat. No.: B13349790
M. Wt: 345.24 g/mol
InChI Key: IXKYQVNNGNIYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide is a synthetic compound belonging to the phenethylamine class This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the benzene ring, a trifluoromethyl group at the 4 position, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide typically involves multiple steps. One common route starts with the synthesis of 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine. This intermediate can be prepared by the reaction of 2,5-dimethoxybenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by reduction with a suitable reducing agent .

The next step involves the acylation of 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine with trifluoroacetic anhydride to form the desired trifluoroacetamide derivative. The reaction is typically carried out under anhydrous conditions and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide is unique due to the presence of both trifluoromethyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H13F6NO3

Molecular Weight

345.24 g/mol

IUPAC Name

N-[2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H13F6NO3/c1-22-9-6-8(12(14,15)16)10(23-2)5-7(9)3-4-20-11(21)13(17,18)19/h5-6H,3-4H2,1-2H3,(H,20,21)

InChI Key

IXKYQVNNGNIYAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.